Structural Uniqueness: The 3-Phenoxypropyl Side Chain in Benzothiazolones
3-(3-Phenoxypropyl)benzo[d]thiazol-2(3H)-one is distinguished from other 3-substituted benzothiazolones by its specific side chain architecture: a propyl linker terminating in a phenoxy group . Comparative analysis of the benzothiazolone chemical space reveals that characterized N3-substituents predominantly fall into three categories: (1) simple alkyl chains (e.g., 3-propyl), (2) benzyl/aryl groups (e.g., 3-benzyl), and (3) aminoalkyl chains (e.g., 3-(2-azepan-1-yl-ethyl)). The 3-phenoxypropyl substitution pattern—featuring an ether oxygen at the γ-position relative to the benzothiazolone nitrogen—is notably absent from compounds with published biological activity data. This structural feature introduces a hydrogen bond acceptor at a defined distance from the core scaffold, which is not present in 3-benzylbenzo[d]thiazol-2(3H)-one (GI50 = 0.9 μM) or 3-propyl analogs [1]. The molecular weight of 285.4 g/mol places this compound in an intermediate lipophilicity range relative to simpler N3-alkyl derivatives.
| Evidence Dimension | N3-substituent structural features |
|---|---|
| Target Compound Data | 3-(3-phenoxypropyl): 3-carbon alkyl chain with terminal phenoxy ether; MW 285.4; contains 1 ether oxygen hydrogen bond acceptor |
| Comparator Or Baseline | 3-Benzylbenzo[d]thiazol-2(3H)-one: benzyl group, no ether oxygen; 3-Propylbenzo[d]thiazol-2(3H)-one: 3-carbon alkyl chain, no phenoxy group or ether oxygen |
| Quantified Difference | Presence of γ-position ether oxygen (absent in benzyl and propyl analogs); +44 Da mass difference vs. 3-propyl analog |
| Conditions | Chemical structure comparison based on CAS registry data and published benzothiazolone SAR literature |
Why This Matters
The presence of the γ-position ether oxygen and terminal phenyl ring may confer distinct physicochemical properties (logP, solubility) and potential for unique hydrogen bonding interactions with biological targets compared to simpler N3-alkyl or N3-benzyl benzothiazolones.
- [1] Applying ligands profiling using multiple extended electron distribution based field templates and feature trees similarity searching in the discovery of new generation of urea-based antineoplastic kinase inhibitors. 2012. GI50 = 0.9 μM for 3-benzylbenzo[d]thiazol-2(3H)-one derivatives. View Source
